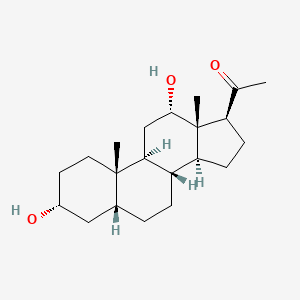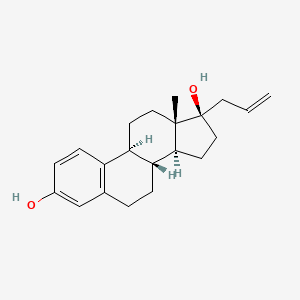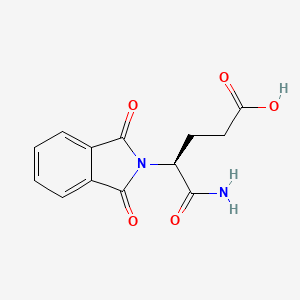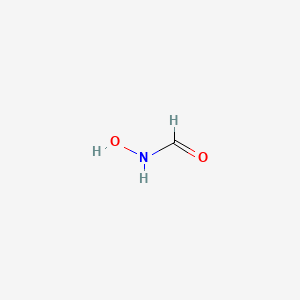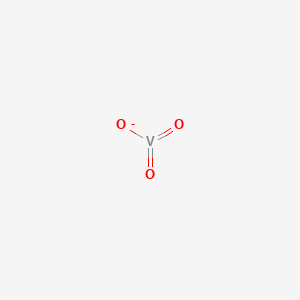
Oxido(dioxo)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metavanadate is a vanadium oxoanion in which a central vanadium is divalently bound to two oxygens and monovalently bound to a hydroxide.
Oxyvanadium ions in various states of oxidation. They act primarily as ion transport inhibitors due to their inhibition of Na(+)-, K(+)-, and Ca(+)-ATPase transport systems. They also have insulin-like action, positive inotropic action on cardiac ventricular muscle, and other metabolic effects.
Wissenschaftliche Forschungsanwendungen
Vanadium and Melanoma A Systematic Review
: Vanadium, including oxidovanadium(IV), has shown potential as an anticancer agent, particularly in the treatment of melanoma. Various vanadium compounds and materials exhibit anticancer activities and may serve as a useful approach for treating melanoma. The specific vanadium-based compounds listed include oxidovanadium(IV), vanadium pentoxide, and functionalized nanoparticles of yttrium vanadate doped with europium, among others (Amante, Aureliano & De Sousa-Coelho, 2021).
Vanadium Compounds Therapeutic Effects in Melanoma : Vanadium compounds, including Oxidovanadium(IV) complexes, have been studied for their anti-cancer potential in melanoma. These compounds have been observed to induce apoptosis, increase reactive oxygen species (ROS) levels in certain melanoma cells, and demonstrate the potential to prolong the life of mice implanted with melanoma cells without systemic toxicity (Amante, Aureliano & De Sousa-Coelho, 2021).
Vanadium in Industrial and Environmental Applications
Review on the Latest Developments in Modified Vanadium-Titanium-Based SCR Catalysts : Vanadium-titanium-based catalysts, commonly used for NOx removal in coal-fired power plants, have been modified to enhance performance and address disadvantages like low-temperature deNOx activity and low thermal stability. Modifications have included the addition of various metals and non-metals to improve overall performance, suggesting potential for further development in industrial applications (Chen, Cao, Liu, Chen & Jia, 2018).
Redox Chemistry of Vanadium in Soils and Sediments Interactions with Colloidal Materials, Mobilization, Speciation, and Relevant Environmental Implications
: The review discusses the redox-induced speciation and mobilization of vanadium in soils and sediments, its interactions with colloidal materials, and the environmental risks associated with it. Advanced geochemical and spectroscopic techniques are discussed as tools to investigate these complex systems, highlighting vanadium's environmental impact and the need for further research (Shaheen, Alessi, Tack, Ok, Ki‐Hyun Kim, Gustafsson, Sparks & Rinklebe, 2019).
Eigenschaften
CAS-Nummer |
37353-31-4 |
|---|---|
Produktname |
Oxido(dioxo)vanadium |
Molekularformel |
O3V- |
Molekulargewicht |
98.94 g/mol |
IUPAC-Name |
oxido(dioxo)vanadium |
InChI |
InChI=1S/3O.V/q;;-1; |
InChI-Schlüssel |
ALTWGIIQPLQAAM-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)=O |
Kanonische SMILES |
[O-][V](=O)=O |
Andere CAS-Nummern |
37353-31-4 |
Synonyme |
Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



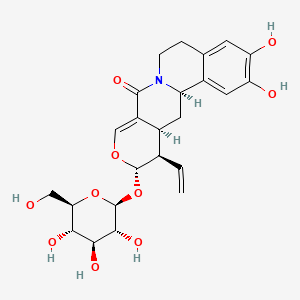
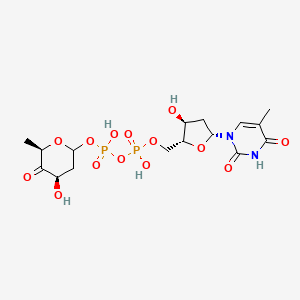
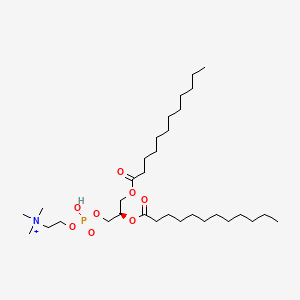
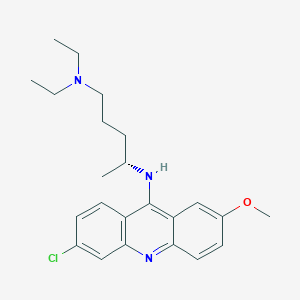
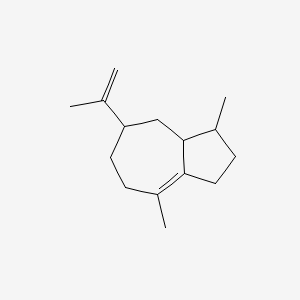
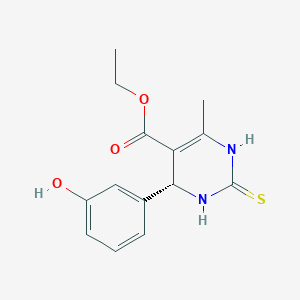
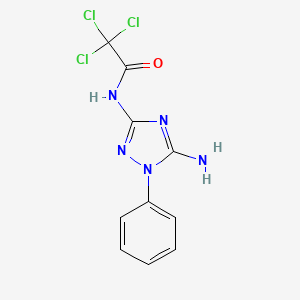
![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)
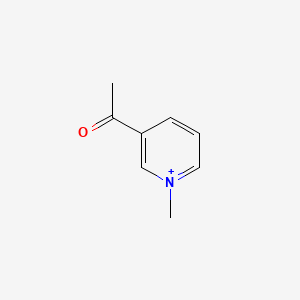
![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)
